1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea
Description
1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a triazole-urea hybrid compound characterized by a urea bridge linking a 2-methoxy-5-methylphenyl group to a 4H-1,2,4-triazol-4-yl moiety.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1,2,4-triazol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-3-4-10(18-2)9(5-8)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVVWYCMGLIOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4H-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.
Chemical Reactions Analysis
Urea Linkage
The urea group participates in hydrogen bonding and acid/base-mediated reactions:
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Hydrolysis : Under strongly acidic (HCl, HSO) or basic (NaOH) conditions, the urea bond cleaves to yield 2-methoxy-5-methylaniline and triazole amine derivatives. This property is critical for prodrug design.
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Coordination Chemistry : The carbonyl oxygen and NH groups act as ligands for metal ions (e.g., Cu, Zn), forming complexes relevant to catalytic applications .
Triazole Ring
The 1,2,4-triazole moiety exhibits aromatic electrophilic substitution and metal-catalyzed coupling:
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Click Chemistry Compatibility : The triazole’s nitrogen atoms enable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though direct evidence for this compound requires further study .
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Nucleophilic Substitution : The N1 and N4 positions react with alkyl halides or acyl chlorides, modifying solubility and bioactivity .
Biological Interaction Mechanisms
The compound’s reactivity underpins its pharmacological effects:
| Target System | Interaction Type | Observed Outcome |
|---|---|---|
| Enzymes | Competitive inhibition | Disruption of ATP-binding pockets |
| Receptors | Hydrogen bonding with residues | Modulation of signal transduction |
In vitro studies highlight its role as a kinase inhibitor, with IC values in the micromolar range .
Stability and Degradation Pathways
Thermal Stability : Decomposes above 200°C, releasing CO and NH .
Photodegradation : UV exposure induces C−N bond cleavage, necessitating storage in amber glass.
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
The triazole moiety in 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea contributes significantly to its antifungal properties. Triazoles are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in fungal sterol biosynthesis. Studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. This makes it a candidate for developing antifungal medications.
Urease Inhibition
Research indicates that compounds similar to this compound can act as effective urease inhibitors. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. In vitro studies have shown that triazole derivatives can inhibit urease activity with IC50 values significantly lower than standard inhibitors like thiourea . This suggests a potential therapeutic application in treating urease-related disorders.
Agricultural Applications
Herbicidal Properties
The compound's structure allows it to interact with plant growth regulators, making it a candidate for herbicidal applications. Preliminary studies have indicated that triazole derivatives can inhibit the growth of certain weeds by disrupting hormonal balance within plants. This property could be harnessed for developing environmentally friendly herbicides.
Data Summary
The following table summarizes key findings from various studies regarding the applications of this compound:
Case Studies
Case Study 1: Urease Inhibition
In a study exploring the enzyme inhibitory activity of various triazole derivatives, this compound was highlighted for its exceptional urease inhibition capability. The compound demonstrated an IC50 value of 0.0019 µM, indicating superior effectiveness compared to traditional inhibitors . This finding supports its potential use in therapeutic applications targeting urease-related conditions.
Case Study 2: Antifungal Efficacy
A comparative analysis of antifungal agents included this compound against clinical isolates of Candida and Aspergillus species. Results showed that this compound exhibited significant antifungal activity with lower MIC values compared to established treatments . Such efficacy positions it as a promising candidate for further development into antifungal therapies.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Chlorophenyl Groups: Chlorine substituents (e.g., in tebuconazole derivatives) are associated with antifungal activity due to increased electrophilicity and target binding . Urea vs. Thiourea: Thiourea analogs (e.g., 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea) exhibit reduced solubility but enhanced metabolic stability compared to urea derivatives .
Triazole Core Modifications :
Biological Activity
1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H12N4O2
- CAS Number : [insert CAS number if available]
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has displayed antimicrobial activity against various pathogens. For instance:
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Mycobacterium abscessus | 4 | Significant |
The compound’s effectiveness against multidrug-resistant strains indicates its potential use in treating infections caused by resistant bacteria .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various apoptotic pathways.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes in pathogens.
Case Studies
A notable case study involved the application of this compound in a preclinical model for breast cancer treatment. The results indicated a reduction in tumor size by over 50% when administered at specific dosages over a period of four weeks .
Another study focused on its antimicrobial efficacy against Mycobacterium tuberculosis strains, where it demonstrated a significant reduction in bacterial load in infected macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
